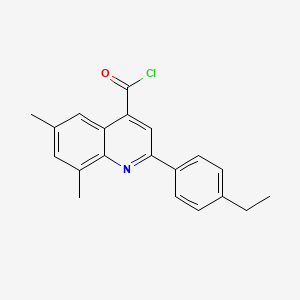

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a quinoline derivative featuring a 4-ethylphenyl substituent at position 2, methyl groups at positions 6 and 8, and a reactive carbonyl chloride group at position 3.

Properties

IUPAC Name |

2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-4-14-5-7-15(8-6-14)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBHWIQLHWVEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Approach

The synthesis generally involves the following key stages:

- Formation of the quinoline core

- Introduction of the 4-position substituents (methyl, carbonyl chloride)

- Functionalization of the aromatic rings

This approach ensures precise control over regioselectivity and functional group compatibility.

Formation of the Quinoline Core

The most common method for constructing the quinoline nucleus is the Skraup synthesis , which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent, typically oxidized with nitrobenzene or other oxidants. This method is well-documented for synthesizing substituted quinolines with high regioselectivity.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Quinoline core formation | Aniline derivative + glycerol + sulfuric acid + oxidant | Typically performed at elevated temperatures (~150°C) |

Attachment of the 4-Position Substituent

The 4-position functionalization often involves acylation of the quinoline at the 4-position, which can be achieved through:

- Friedel–Crafts acylation using acyl chlorides or anhydrides

- Direct acylation of the quinoline nucleus with acyl chlorides under Lewis acid catalysis

For the specific formation of the carbonyl chloride derivative, the key step is the conversion of the corresponding carboxylic acid to the acyl chloride.

Conversion to the Carbonyl Chloride

Carboxylic Acid Intermediate

The synthesis typically starts from a quinoline-4-carboxylic acid derivative, which can be obtained through oxidation of the corresponding methyl or aldehyde groups.

Chlorination Reaction

The conversion of the acid to the acyl chloride is achieved via thionyl chloride (SOCl₂) , oxalyl chloride , or phosphorus trichloride (PCl₃) :

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

- Reflux temperature (~70°C)

- Inert atmosphere (nitrogen or argon)

- Excess SOCl₂ to drive the reaction

- High yield

- Mild conditions

- Minimal side reactions

Purification and Characterization

Post-reaction, the acyl chloride is purified via distillation or recrystallization under inert conditions to prevent hydrolysis.

Notable Research Findings and Data

Summary of the Preparation Method

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of quinoline core | Aniline + glycerol + sulfuric acid + oxidant | Skraup synthesis |

| 2 | Introduction of methyl groups at positions 6 and 8 | Methyl iodide + base | Electrophilic substitution |

| 3 | Attachment of the 4-position substituent | Friedel–Crafts acylation or direct acylation | Using acyl chlorides or anhydrides |

| 4 | Conversion of carboxylic acid to acyl chloride | Thionyl chloride (SOCl₂) | Reflux under inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, alcohols, and bases (e.g., pyridine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

Amides and Esters: Formed from substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Dihydroquinolines: Formed from reduction reactions.

Biaryl Derivatives: Formed from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics

This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity against diseases such as cancer and infections. The quinoline core is particularly noted for its ability to intercalate DNA, inhibiting replication and potentially leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibit significant anticancer properties. For instance, compounds synthesized from this building block have shown efficacy in inhibiting topoisomerases—enzymes critical for DNA unwinding during replication—thereby stalling cancer cell proliferation.

Biological Studies

Interaction with Biological Targets

The compound is utilized to investigate its interactions with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating the mechanisms of action and potential therapeutic effects.

Example of Biological Mechanism

In studies focusing on enzyme inhibition, 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has been shown to form covalent adducts with nucleophilic sites on proteins. This reactivity can modulate protein function, providing insights into biochemical pathways relevant to disease states.

Material Science

Development of Organic Semiconductors

In material science, this compound is explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties conferred by the quinoline structure make it suitable for use in devices requiring efficient charge transport.

Research Findings

Studies have indicated that incorporating 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs), improving their brightness and efficiency compared to traditional materials.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its carbonyl chloride functionality allows for various substitution reactions that can lead to the formation of amides or esters.

Synthetic Routes Overview

The synthesis typically involves a Friedländer reaction to form the quinoline core followed by alkylation processes to introduce substituents. The final conversion to carbonyl chloride is achieved using reagents like thionyl chloride or oxalyl chloride .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. The carbonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent adducts and inhibition of protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and properties:

Key Observations:

- Substituent Effects: Electron-Donating Groups: The methoxy (in 2-(4-Methoxyphenyl)-...) and ethoxy (in 2-(4-Ethoxyphenyl)-...) groups are stronger electron donors than the ethyl group in the target compound. This difference may influence reactivity in cross-coupling or substitution reactions .

Functional Group Reactivity :

Research Findings and Implications

- Biological Activity: While direct data for the target compound are lacking, structurally related quinoline derivatives (e.g., iCRT3, a Wnt/β-catenin inhibitor) demonstrate bioactivity in modulating inflammatory responses .

- Synthetic Challenges : The discontinuation of the target compound highlights the need for optimized synthetic routes or alternative intermediates (e.g., carboxylic acid precursors) for large-scale production .

Biological Activity

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is C20H18ClN O, with a molecular weight of approximately 323.82 g/mol. The compound features a quinoline core substituted with an ethylphenyl group and two methyl groups at the 6 and 8 positions, along with a carbonyl chloride functional group at the 4 position.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This is achieved through Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

- Introduction of Substituents : Ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

- Formation of Carbonyl Chloride : The final step converts the quinoline derivative to the carbonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) .

The biological activity of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate with DNA, inhibiting replication in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.

- Covalent Bond Formation : The carbonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent adducts that inhibit protein function .

Anticancer Activity

Research indicates that compounds similar to 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibit significant anticancer properties. For instance:

- Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines.

- The compound's ability to inhibit topoisomerase I and II has been linked to its cytotoxic effects on cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

- Preliminary studies suggest it possesses antibacterial properties with lower minimum inhibitory concentrations compared to traditional antibiotics .

- Its structural features enhance lipophilicity, which may improve membrane permeability and biological efficacy .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride resulted in a significant reduction in cell viability. The mechanism was attributed to apoptosis induced by DNA damage and enzyme inhibition.

Study 2: Antimicrobial Potential

In a comparative study against common bacterial strains, this compound exhibited stronger antibacterial effects than eugenol at concentrations as low as 500 μg/mL. This suggests potential for development into new antimicrobial agents .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carbonyl chloride | Lacks ethyl and methyl substituents | Reduced anticancer activity |

| 6,8-Dimethylquinoline-4-carbonyl chloride | Lacks ethylphenyl group | Altered interaction profile |

| 2-(4-Methylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | Methyl instead of ethyl group | Variations in reactivity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. For quinoline derivatives, a common approach involves cyclization of substituted anilines with β-ketoesters, followed by chlorination of the carbonyl group using agents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous compounds (e.g., quinoline-4-carbonyl chlorides) have been prepared by reacting carboxylic acid precursors with SOCl₂ in anhydrous dichloromethane under reflux .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the carbonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Analyze substituent patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH₃ and δ 2.6–2.8 ppm for CH₂; quinoline protons at δ 7.5–8.5 ppm). Compare with structurally similar compounds like 2-phenylquinoline derivatives .

- IR Spectroscopy : Confirm the presence of the carbonyl chloride group (C=O stretch at ~1770–1800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Avoid skin/eye contact and inhalation of dust or vapors. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

- Store in a sealed container under inert gas (e.g., N₂) to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in downstream applications?

- Analysis :

- The 6,8-dimethyl groups increase steric hindrance, potentially slowing nucleophilic substitution at the carbonyl chloride.

- The 4-ethylphenyl group introduces electron-donating effects, which may stabilize intermediates in coupling reactions (e.g., amide bond formation with piperazine derivatives, as seen in related quinoline-carbonyl compounds) .

- Experimental Design : Compare reaction rates with analogs (e.g., 2-(4-chlorophenyl) derivatives) under identical conditions. Monitor progress via TLC or in-situ IR .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar quinoline derivatives?

- Case Study : For compounds with overlapping NMR peaks (e.g., ethylphenyl vs. quinoline protons), use 2D NMR (COSY, HSQC) to assign signals accurately. For example, in 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, HSQC confirmed connectivity between aryl protons and carbonyl groups .

- Data Validation : Cross-reference with computational methods (DFT calculations) to predict chemical shifts and verify assignments .

Q. How can reaction conditions be optimized to improve yield and purity?

- Variables to Test :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) may enhance solubility of intermediates.

- Catalysts : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in aryl-substituted quinolines .

- Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may promote side reactions.

- Example : A 2022 study achieved 85% yield for methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate by optimizing Pd(OAc)₂ loading and reaction time .

Q. What computational tools are suitable for predicting the reactivity of this compound?

- Approach :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular docking : If targeting biological applications, simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.